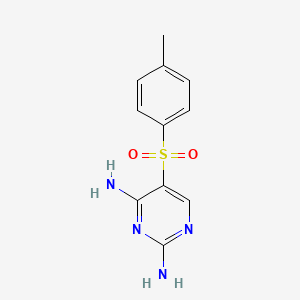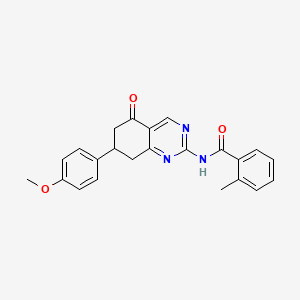![molecular formula C6H12N2O B12124280 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol CAS No. 61021-53-2](/img/structure/B12124280.png)
2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- is a compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- typically involves the reaction of 3,4-dihydro-2H-pyrrole with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Ethanol, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of ethanol, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A basic structure similar to the compound , known for its biological activities.
Imidazole: Another nitrogen-containing heterocycle with diverse applications.
Pyrazole: A five-membered ring with two nitrogen atoms, used in various pharmaceuticals.
Uniqueness
Ethanol, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- is unique due to its specific structure, which combines the properties of ethanolamine and pyrrole. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propiedades
Número CAS |
61021-53-2 |
|---|---|
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethanol |
InChI |
InChI=1S/C6H12N2O/c9-5-4-8-6-2-1-3-7-6/h9H,1-5H2,(H,7,8) |
Clave InChI |
JMIWDUDUGAOQJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC1)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12124208.png)



![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12124222.png)



![methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B12124254.png)
![3-[2-(3-Methylphenoxy)acetamido]benzoic acid](/img/structure/B12124261.png)

![5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B12124270.png)
![2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide](/img/structure/B12124274.png)
